molecular formula C9H7BrN2O2 B1292644 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-11-3

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Katalognummer: B1292644
CAS-Nummer: 1000340-11-3
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: KLCKTBOCUFDKEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Nomenclature

This compound possesses a distinctive molecular architecture that exemplifies the complexity of fused heterocyclic systems. The compound is registered under Chemical Abstracts Service number 1000340-11-3 and exhibits the molecular formula C₉H₇BrN₂O₂ with a corresponding molecular weight of 255.07 grams per mole. The systematic nomenclature reflects the compound's structural features, beginning with the base pyrrolopyridine skeleton designated as 1H-pyrrolo[2,3-b]pyridine, followed by positional descriptors for the bromine substituent at position 5, the methyl group at position 6, and the carboxylic acid functionality at position 3.

The molecular structure can be described through its Simplified Molecular Input Line Entry System representation as CC1=NC2=C(C=C1Br)C(C(=O)O)=CN2, which clearly delineates the connectivity and spatial arrangement of atoms within the fused ring system. The compound's architecture features a pyrrole ring fused to a pyridine ring, creating a bicyclic system that maintains planarity while providing multiple sites for chemical modification and biological interaction. The strategic placement of the bromine atom introduces electron-withdrawing characteristics that significantly influence the compound's reactivity and binding properties, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions that are crucial for biological activity.

The three-dimensional conformation of this compound demonstrates the planar nature characteristic of aromatic fused ring systems, with the carboxylic acid group capable of rotating around the carbon-carbon bond connecting it to the pyrrole ring. This structural flexibility allows the compound to adopt conformations suitable for interaction with various biological targets while maintaining the rigidity necessary for specific recognition events.

Chemical Property Value Source
Chemical Abstracts Service Number 1000340-11-3
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Melting Point Data Not specified in current sources
Purity (Commercial) 97%

Classification as a Heterocyclic Pharmaceutical Intermediate

This compound belongs to the broader class of pyrrolopyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to naturally occurring purines and their ability to interact with diverse biological targets. The compound specifically falls within the azaindole family, compounds that have demonstrated superior bioactive applications compared to their indole counterparts due to essential physicochemical features that enhance their therapeutic potential.

The pharmaceutical relevance of this compound class has been extensively documented, with pyrrolopyridine derivatives showing remarkable diversity in biological activities including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multidrug resistance, anti-hypertensive, and antipyretic properties. The structural framework of this compound positions it as a valuable building block for the synthesis of more complex pharmaceutical agents, particularly those targeting protein kinases and other enzymatic systems involved in cellular signaling pathways.

Research has demonstrated that pyrrolopyridine-based compounds serve as effective inhibitors of various protein kinases, including Insulin Growth Factor-1 receptor, cell division cycle 7, Aurora kinases, Src kinase, and vascular endothelial growth factor receptor. The compound's role as a pharmaceutical intermediate extends beyond simple structural modification, as it provides a foundation for developing targeted therapies that can modulate specific biochemical pathways implicated in disease processes.

The compound's classification as a heterocyclic pharmaceutical intermediate is further supported by its synthetic accessibility and chemical stability, properties that make it suitable for large-scale production and subsequent derivatization. Commercial suppliers recognize its value as a research chemical, offering it with high purity specifications suitable for pharmaceutical development applications.

Biological Activity Class Reported Effects Source
Anticancer Protein kinase inhibition
Anti-inflammatory Cellular pathway modulation
Anticonvulsant Neurological activity
Analgesic Pain management applications

Historical Context and Discovery in Medicinal Chemistry

The historical development of pyrrolopyridine derivatives as medicinal agents traces back to the recognition of azaindoles as bioisosteres of indoles, with enhanced properties arising from the nitrogen substitution in the six-membered ring. The discovery and subsequent development of this compound emerged from systematic efforts to explore the chemical space surrounding biologically active heterocyclic compounds, particularly those with potential therapeutic applications in oncology and other disease areas.

The emergence of pyrrolopyridine derivatives in pharmaceutical research gained significant momentum with the identification of naturally occurring compounds containing the pyrrolopyridine scaffold, most notably the variolins isolated from the Antarctic sponge Kirkpatrick Variabilosa. These natural products demonstrated potent biological activities that sparked interest in synthetic analogs and derivatives that could provide improved pharmacological profiles and synthetic accessibility.

Patent literature from the early 2000s reveals the systematic exploration of pyrrolo[2,3-b]pyridine derivatives as potential therapeutic agents, with particular focus on their application as protein kinase inhibitors for cancer treatment. The development of these compounds was driven by the need for more selective and potent kinase inhibitors that could overcome limitations of existing therapies, including drug resistance and off-target effects.

The specific compound this compound represents part of this broader research initiative, designed to incorporate structural features that enhance both synthetic utility and biological activity. The presence of the bromine substituent provides a handle for further chemical modification through cross-coupling reactions, while the carboxylic acid functionality enables the formation of amide derivatives and other pharmacologically relevant modifications.

Recent research efforts have focused on developing more efficient synthetic methodologies for pyrrolopyridine derivatives, with emphasis on environmentally friendly approaches and scalable processes suitable for pharmaceutical manufacturing. The compound has found application as a versatile intermediate in the synthesis of complex molecules targeting various therapeutic areas, including oncology, neurology, and inflammatory diseases.

Development Period Key Milestone Significance
Early 2000s Patent filings for pyrrolopyridine kinase inhibitors
2009-2012 Systematic structure-activity relationship studies
2020-Present Advanced synthetic methodologies and biological evaluation

Eigenschaften

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCKTBOCUFDKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646859
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-11-3
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Bromination of Pyrrolo[2,3-b]pyridine

One of the initial steps in synthesizing 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is the bromination of a pyrrolo[2,3-b]pyridine precursor. This can be achieved using:

  • Bromine (Br₂) : A direct bromination method where the pyrrolo[2,3-b]pyridine is treated with bromine in an organic solvent such as chloroform or dichloromethane.

  • N-Bromosuccinimide (NBS) : A milder alternative that can be used under similar conditions to achieve selective bromination at the desired position.

The reaction conditions typically involve maintaining a low temperature to minimize side reactions and maximize yield.

Methylation

After bromination, the next step often involves introducing a methyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring. This is commonly done through:

  • Methylation with Methyl Iodide (CH₃I) : The brominated intermediate can be treated with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Carboxylation

The final step in the synthesis of this compound involves introducing a carboxylic acid group at the 3-position. This can be accomplished through various methods:

  • Carbon Dioxide (CO₂) Addition : Utilizing carbon dioxide under high pressure in the presence of a suitable catalyst or base can effectively introduce the carboxyl group.

  • Oxidative Carboxylation : In some protocols, an aldehyde intermediate may be oxidized to form the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Summary of Reaction Conditions

Step Reagent/Method Conditions
Bromination Br₂ or NBS Chloroform/Dichloromethane; Low Temperature
Methylation CH₃I Base (K₂CO₃ or NaH); Reflux
Carboxylation CO₂ or Oxidative Agents High Pressure or Acidic Medium

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolopyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or aldehydes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Ring System Variations

(a) Pyrrolo[2,3-c]pyridine Derivatives
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) : Differs in ring fusion ([2,3-c] vs. [2,3-b]) and substituents (Cl at position 5, COOH at 2). Yield: 71% .
  • Yield: 80% .
(b) Isomeric Carboxylic Acid Derivatives
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid : Positional isomer with bromine at position 6 instead of 3. Similar molecular weight (241.04 g/mol) but distinct electronic effects due to substituent rearrangement .
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid : Carboxylic acid at position 6 reduces steric hindrance near the pyrrole nitrogen. Similarity score: 0.84 .
(c) Ester and Methylated Derivatives
  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate : Esterification of the carboxylic acid improves lipophilicity. Purity: 97% .
  • Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate : Additional ethyl and hydroxy groups increase molecular complexity. Molecular weight: 327.17 g/mol .

Key Observations :

  • Substitutions at position 3 (e.g., ethynyl, nicotinamide) often result in lower yields due to steric challenges .
  • Halogenation (Br/Cl) at position 5 is synthetically efficient, with yields >70% in pyrrolo[2,3-c]pyridines .
(a) Acidity and Solubility
  • The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl or ethyl esters) .
  • Bromine’s electron-withdrawing effect increases acidity (pKa ~3–4), influencing binding to biological targets .
(b) Structure-Activity Relationships (SAR)
  • Position 3: Critical for interactions with kinase ATP pockets. Derivatives with hydrogen-bond donors (e.g., COOH, NH2) show improved inhibitory activity .
  • Position 5 : Halogens (Br/Cl) enhance hydrophobic interactions. Methoxy groups (e.g., 10c) may reduce potency due to steric bulk .
  • Position 6 : Methyl substitution in the target compound improves metabolic stability compared to unsubstituted analogs .

Key Analog Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Target Compound C9H7BrN2O2 257.07 Br (C5), CH3 (C6), COOH (C3) Kinase inhibitor intermediate
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C8H5BrN2O2 241.04 Br (C6), COOH (C3) Building block for fluorescence probes
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C8H5BrN2O2 241.04 Br (C5), COOH (C6) Unreported biological activity
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C9H7BrN2O2 255.07 Br (C5), COOCH3 (C3) Prodrug candidate

Biologische Aktivität

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyrrolo[2,3-b]pyridine framework. This unique combination of substituents contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₈BrN₂O₂
Molecular Weight256.08 g/mol
CAS Number1222175-20-3

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. For example, studies have reported that similar pyrrolo derivatives can induce apoptosis in cancer cells by activating caspase pathways .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades that promote apoptosis or inhibit bacterial growth.
  • Reactive Intermediate Formation : The presence of the bromine atom may facilitate the formation of reactive intermediates that interact with cellular macromolecules .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of pyrrolo derivatives and tested their antibacterial properties against various pathogens.
    • Results indicated that certain derivatives had MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
  • Study on Anticancer Properties :
    • A study evaluated the effects of pyrrolo derivatives on breast cancer cell lines.
    • The findings suggested that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.